Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVNRNLAPEKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth analysis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS Number: 89532-94-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this methyl ester, this document synthesizes information from closely related analogs, particularly its parent carboxylic acid, to provide a comprehensive technical overview. The guide covers physicochemical properties, proposed synthesis protocols, potential reactivity, and prospective applications in drug discovery, grounded in the established chemistry of the tetrahydropyridazine scaffold.
Introduction: The Tetrahydropyridazine Scaffold in Medicinal Chemistry
The tetrahydropyridazine core is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. These include applications as antihypertensive, cardiotonic, antiviral, and anticancer agents.[1] The structural motif of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, featuring a partially saturated nitrogen-containing ring, offers a three-dimensional geometry that can be pivotal for specific interactions with biological targets. This guide focuses on the methyl ester derivative, a compound that, while not extensively studied, holds potential as a key intermediate for the synthesis of more complex bioactive molecules.
Physicochemical Properties and Identification
Precise experimental data for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is not widely published. However, based on its structure and data from its parent acid, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, we can infer its key properties.
| Property | Value/Information | Source |
| CAS Number | 89532-94-5 | [2] |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have moderate solubility in polar organic solvents | Inferred |
| Storage | Recommended to be sealed in a dry, cool environment (2-8°C) | [2] |
Synthesis and Mechanistic Insights
Proposed Synthesis of the Parent Carboxylic Acid
The precursor, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be synthesized from α-ketoglutaric acid and hydrazine hydrate.[1] This reaction is a classic example of a condensation reaction to form the heterocyclic ring.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve α-ketoglutaric acid in water.
-
Hydrazine Addition: Under stirring at room temperature, slowly add hydrazine hydrate dropwise to the solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: Continue stirring for approximately 30 minutes. The solution may change color, indicating the progress of the reaction.
-
Crystallization: Cool the reaction mixture in a refrigerator for several hours to facilitate the precipitation of the product.
-
Isolation: Collect the resulting solid by suction filtration and wash with cold water to remove any unreacted starting materials.
-
Drying: Dry the product to obtain 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid as a white powder.
Caption: Proposed synthesis of the parent carboxylic acid.
Proposed Esterification to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
The conversion of the carboxylic acid to its methyl ester is a standard organic transformation. Fischer esterification is a common and effective method.
Step-by-Step Protocol:
-
Reaction Setup: Suspend 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.
-
Heating: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Proposed workflow for the esterification process.
Reactivity and Potential Applications
The reactivity of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is dictated by its functional groups: the ester, the lactam (cyclic amide), and the imine within the tetrahydropyridazine ring.
-
Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid or be converted to other esters via transesterification. It can also be reduced to an alcohol or react with Grignard reagents.
-
Lactam Group: The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can be deprotonated with a strong base, allowing for alkylation or other modifications at the nitrogen atom.
-
Imine Group: The imine functionality can potentially be reduced to a saturated pyridazine ring.
Given the biological activities of related pyridazine compounds, Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a valuable starting material for the synthesis of compound libraries for screening in various therapeutic areas, including:
-
Oncology: As an intermediate for more complex anti-tumor agents.[1]
-
Infectious Diseases: As a scaffold for developing new antibacterial and antiviral drugs.[1]
-
Metabolic Diseases: As a precursor for compounds targeting enzymes involved in metabolic pathways.[1]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely available, the expected NMR and IR data can be predicted based on its structure.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Multiplets for the two methylene groups in the ring (~2.5-3.5 ppm)- Broad singlet for the N-H proton |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-170 ppm)- Signal for the lactam carbonyl carbon (~165-175 ppm)- Signal for the methyl ester carbon (~50-55 ppm)- Signals for the two methylene carbons in the ring- Signal for the sp² carbon of the imine |
| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹)- C=O stretching vibration for the ester (~1730-1750 cm⁻¹)- C=O stretching vibration for the lactam (~1650-1680 cm⁻¹)- C-N stretching vibrations |
Safety and Handling
The parent compound, 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Similar precautions should be taken when handling the methyl ester derivative.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct research on this molecule is limited, this guide provides a comprehensive overview based on the known chemistry of its parent acid and the broader class of tetrahydropyridazine derivatives. The proposed synthesis and predicted properties offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in the quest for novel therapeutics.
References
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- 3. Naphtha - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Foreword: The Logic of Molecular Interrogation
In the realm of drug discovery and chemical research, a molecule's identity—its precise atomic arrangement—is its most fundamental attribute. This identity dictates its function, reactivity, and potential as a therapeutic agent. The process of uncovering this identity, known as structure elucidation, is not a monolithic task but a multi-faceted investigation where each analytical technique provides a unique piece of a larger puzzle. This guide presents a comprehensive, field-proven strategy for the unambiguous structural determination of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Our approach is grounded in a philosophy of self-validation, where data from orthogonal techniques are integrated to build an irrefutable case for the final structure. We will move beyond a simple recitation of methods to explore the causality behind our experimental choices, demonstrating how a logical workflow transforms raw data into molecular certainty.
The Synthetic Pathway: Establishing the Structural Hypothesis
Before any spectroscopic analysis begins, the synthetic route provides the foundational hypothesis of the target molecule's structure. The most reliable and common methods for synthesizing the pyridazin-3(2H)-one core involve the condensation of a γ-keto acid or its ester equivalent with hydrazine or its derivatives.[1][2] This reaction elegantly forms the six-membered heterocyclic ring.
For the target molecule, a logical precursor is a γ-keto ester that can undergo cyclocondensation with hydrazine hydrate. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable tetrahydropyridazinone ring.[3][4] This synthetic context is the first and most critical clue, establishing a strong presumption of the core structure, which will then be rigorously tested and confirmed by spectroscopic methods.
Caption: Proposed synthetic pathway for the target molecule.
Mass Spectrometry: Confirming Molecular Identity and Integrity
The first spectroscopic interrogation aims to confirm the most basic molecular properties: its mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.
-
Analysis: Analyze the generated ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Validation
The primary goal is to match the experimentally observed mass with the theoretically calculated mass for the proposed formula, C₆H₈N₂O₃. The molecular weight of this compound is 156.14 g/mol .[5] HRMS provides a much more precise value, allowing for unambiguous formula determination.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₆H₈N₂O₃ | Proposed elemental composition. |
| Calculated Exact Mass | 156.0535 | Theoretical mass of the neutral molecule. |
| Observed Ion [M+H]⁺ | ~157.0608 | The protonated molecule detected by the mass spectrometer. |
A measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value for C₆H₈N₂O₃ validates the elemental composition, ruling out other isobaric possibilities and confirming that the desired product was formed. Further fragmentation analysis (MS/MS) can reveal structural motifs, such as the characteristic loss of the methoxy group (-31 Da) or the entire carbomethoxy group (-59 Da), providing additional confidence in the proposed structure.[6][7]
Infrared Spectroscopy: A Census of Functional Groups
Infrared (IR) spectroscopy serves as a rapid and effective method to verify the presence of key functional groups predicted by the structural hypothesis. It provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.
Expected Absorptions and Interpretation
The IR spectrum should display characteristic absorption bands that align with the structure of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. The presence of two distinct carbonyl peaks is a critical diagnostic feature.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3250 (broad) | N-H Stretch | Amide (Lactam) | Confirms the presence of the N-H bond within the pyridazinone ring.[8] |
| ~2950, ~2880 | C-H Stretch | Aliphatic CH₂ | Indicates the saturated methylene groups in the tetrahydropyridine ring. |
| ~1730 | C=O Stretch | Ester | Confirms the methyl ester functional group. This peak is typically sharp and strong.[9][10] |
| ~1670 | C=O Stretch | Amide (Lactam) | Confirms the cyclic amide carbonyl at the C6 position. |
| ~1250 | C-O Stretch | Ester | Corroborates the presence of the ester group. |
The clear separation and presence of both the ester (~1730 cm⁻¹) and amide (~1670 cm⁻¹) carbonyl stretches are crucial pieces of evidence that strongly support the proposed structure.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to assemble the final, unambiguous structure.
Caption: Integrated NMR workflow for structure confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR: The Atomic Census
The 1D spectra provide the fundamental count of unique proton and carbon environments. The predicted chemical shifts are based on known values for similar pyridazinone and ester structures.[6][7][9]
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Interpretation |
| N1-H | ~10.5 ppm (br s, 1H) | - | Broad singlet for the amide proton, exchangeable. |
| C3 | - | ~145 ppm | Quaternary carbon of the C=C double bond, deshielded by the ester. |
| C4-H₂ | ~2.5 ppm (t, 2H) | ~22 ppm | Aliphatic methylene protons, coupled to C5-H₂. |
| C5-H₂ | ~2.9 ppm (t, 2H) | ~30 ppm | Aliphatic methylene protons, deshielded by the adjacent C6 carbonyl. |
| C6=O | - | ~168 ppm | Amide (lactam) carbonyl carbon. |
| Ester -COOCH₃ | ~3.8 ppm (s, 3H) | ~52 ppm | Sharp singlet for the three equivalent methyl protons. |
| Ester -COO | - | ~162 ppm | Ester carbonyl carbon. |
Note: Chemical shifts are approximate and solvent-dependent. Splitting patterns (s: singlet, t: triplet, br: broad) are idealized.
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is expected to show a clear cross-peak between the signals at ~2.5 ppm (C4-H₂) and ~2.9 ppm (C5-H₂). This definitively proves the presence of the -CH₂-CH₂- structural unit.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the table above (e.g., the signal at ~3.8 ppm connects to the carbon at ~52 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular structure by showing 2- and 3-bond correlations between protons and carbons.
Key Expected HMBC Correlations:
-
Ester Methyl Protons (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~162 ppm) and the C3 carbon (~145 ppm) , locking the methyl ester group to the ring.
-
C5-H₂ Protons (~2.9 ppm) will correlate to the amide carbonyl carbon C6 (~168 ppm) , the C3 carbon (~145 ppm) , and the C4 carbon (~22 ppm) . This unequivocally places the C5 methylene between the C6-carbonyl and the C4-methylene.
-
C4-H₂ Protons (~2.5 ppm) will correlate to the C6 carbon (~168 ppm) and the C5 carbon (~30 ppm) , further cementing the ring structure.
Caption: Key HMBC correlations confirming the molecular framework.
Conclusion: A Synthesis of Evidence
The structure elucidation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a textbook example of modern analytical chemistry. The process begins with a structural hypothesis derived from a logical synthetic route. This hypothesis is then systematically validated:
-
HRMS confirms the precise elemental formula.
-
FT-IR verifies the presence of all key functional groups, notably the distinct ester and amide carbonyls.
-
1D and 2D NMR provide the definitive, high-resolution map of the atomic framework, with HMBC correlations serving as the final, irrefutable proof that connects all structural fragments into the correct constitution.
References
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Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
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Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. Available at: [Link]
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Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Pyridazine and condensed pyridazine synthesis. Available at: [Link]
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Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71-85. Available at: [Link]
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Arkivoc. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Available at: [Link]
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MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
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ResearchGate. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Available at: [Link]
-
MDPI. (2022). 2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]. Available at: [Link]
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Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available at: [Link]
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- 3. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
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- 8. Syntheses, characterizations, crystal structures and Hirshfeld surface analyses of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, isopropyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. rsc.org [rsc.org]
A Comprehensive Technical Guide to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, chemical characteristics, and the therapeutic promise of the broader tetrahydropyridazinone scaffold.
Introduction: The Tetrahydropyridazinone Core in Drug Discovery
The pyridazine ring is a fundamental scaffold in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including antibacterial, antihypertensive, and anticancer properties.[1][2] The saturated and functionalized derivatives, such as the tetrahydropyridazinone core of the title compound, offer a three-dimensional architecture that is highly attractive for designing novel therapeutic agents. These scaffolds can effectively mimic peptide bonds and present diverse vectors for substitution, enabling fine-tuning of their physicochemical and pharmacological profiles.
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate serves as a key building block for the synthesis of more complex molecules. Its inherent functionalities—a cyclic amide (lactam), a methyl ester, and a reactive heterocyclic ring—provide multiple points for chemical modification, making it a versatile intermediate in the development of new chemical entities.
Synthesis and Mechanism
The synthesis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a straightforward two-step process commencing from readily available starting materials. The initial step involves the formation of the pyridazinone ring through a condensation reaction, followed by a classical esterification.
Synthesis of the Carboxylic Acid Precursor
The foundational step is the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. This is achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1]
Experimental Protocol: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
-
To a single-necked flask containing 5 mL of water, add 2.2 g of α-ketoglutaric acid.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
-
Collect the white powder by suction filtration. This yields 2.07 g (98.1%) of the desired product with a melting point of 265°C. The product can be used in the next step without further purification.[1]
Esterification to Yield the Final Product
The carboxylic acid precursor is then esterified to the target methyl ester. While direct literature for this specific esterification is sparse, a standard Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable method.
Experimental Protocol: Synthesis of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
-
In a round-bottom flask, dissolve 1.0 g of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in 20 mL of methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Reaction Schematics
Caption: Synthetic pathway for the target compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | - |
| Molecular Weight | 156.14 g/mol | - |
| CAS Number | 89532-94-5 | - |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethyl acetate, DMSO) | Inferred |
-
¹H NMR: Protons on the saturated ring (positions 4 and 5) would likely appear as multiplets in the aliphatic region. The methyl ester protons would be a singlet around 3.7-3.9 ppm. The N-H proton of the lactam would likely be a broad singlet.
-
¹³C NMR: The carbonyl carbons of the ester and the lactam would be expected in the 160-175 ppm region. The methyl carbon of the ester would be around 50-55 ppm. The aliphatic carbons of the ring would appear further upfield.
-
IR Spectroscopy: Characteristic peaks would include a C=O stretch for the ester and the lactam (around 1650-1750 cm⁻¹), and an N-H stretch (around 3200-3400 cm⁻¹).
Potential Applications in Drug Development
The tetrahydropyridazinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core have shown promise in several therapeutic areas.
Antimicrobial and Antifungal Activity
Pyridazine and its derivatives have been investigated for their efficacy against various microbial pathogens. The ability to introduce diverse substituents on the pyridazine ring allows for the optimization of antimicrobial and antifungal properties.[2]
Anticancer Potential
Numerous heterocyclic compounds containing the pyridazinone moiety have been synthesized and evaluated for their anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
Cardiovascular and Other Activities
Pyridazine derivatives have also been explored for their antihypertensive and cardiotonic effects. The structural features of the tetrahydropyridazinone core can be tailored to interact with specific receptors and enzymes in the cardiovascular system.[1]
The following diagram illustrates a generalized workflow for the exploration of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate as a scaffold in a drug discovery program.
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis from inexpensive starting materials makes it an attractive scaffold for the development of compound libraries for high-throughput screening. Further investigation into the biological activities of derivatives of this core is warranted to fully explore its potential in drug discovery.
References
- This guide has been compiled based on established chemical principles and data from analogous compounds.
- The biological activities mentioned are based on studies of the broader class of pyridazinone derivatives and may not be directly applicable to the title compound without further experimental valid
- How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? (n.d.).
- Youness Boukharsa et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. J. Chem. Pharm. Res., 6(12):297-310.
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Methodological & Application
Application Note & Protocol Guide: High-Purity Isolation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Abstract: This document provides a comprehensive guide to the purification of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity, which is critical for subsequent synthetic transformations and biological evaluations. We will explore the foundational principles and provide step-by-step methodologies for the two most effective techniques: recrystallization and flash column chromatography, supported by troubleshooting insights and purity assessment strategies.
Introduction: The Imperative for Purity
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate belongs to the pyridazinone class of heterocycles, a scaffold of significant interest due to its prevalence in compounds with diverse biological activities, including cardiovascular and anticancer properties.[1] The integrity of any drug discovery program hinges on the purity of its chemical intermediates. The presence of unreacted starting materials, side-products, or isomers can lead to ambiguous biological data, complicate reaction outcomes, and generate misleading structure-activity relationships (SAR).
This guide moves beyond simple procedural lists to explain the causality behind each step. We will address common challenges associated with pyridazinone purification, such as removing polar starting materials and separating structurally similar byproducts, ensuring that the described protocols are robust and self-validating.
Compound Profile and Impurity Analysis
Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| Predicted LogP | -0.57 to -0.9 | [2][3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Topological Polar Surface Area | 67.76 Ų | [2] |
The compound's low LogP and significant polar surface area suggest moderate to high polarity. This informs our choice of solvents for both recrystallization and chromatography.
Common Impurities:
-
Starting Materials: Depending on the synthetic route, precursors like α-ketoglutaric acid or hydrazine derivatives may persist.[4] These are often highly polar and can sometimes be removed with a preliminary aqueous wash.[5]
-
Reaction Byproducts: Incomplete cyclization, over-oxidation, or other side reactions can generate structurally related impurities that may have similar polarity to the desired product.
-
Isomers: In certain synthetic pathways, the formation of isomers is possible, which often necessitates chromatographic separation.[5]
Strategic Purification Workflow
The choice between recrystallization and chromatography is determined by the specific impurity profile of the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR is crucial for making an informed decision.
Caption: Decision tree for selecting the optimal purification method.
Protocol I: Purification by Recrystallization
Recrystallization is the method of choice for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified.[6] The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[7] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.
4.1. Solvent Selection
The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[8] For pyridazinone derivatives, polar protic solvents are often effective.
-
Primary Candidate: Ethanol is widely cited as an effective recrystallization solvent for a variety of pyridazinone derivatives.[5][9]
-
Alternative Solvents: Isopropanol and ethyl acetate can also be screened.[10]
-
Anti-Solvent Method: If a single suitable solvent cannot be found, an anti-solvent approach is a powerful alternative. The compound is dissolved in a minimal amount of a "good" solvent (e.g., Methanol, DMSO), and a "poor" solvent (e.g., Water) is added slowly to induce crystallization.[10]
4.2. Step-by-Step Protocol for Recrystallization from Ethanol
-
Dissolution: Place the crude Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding ethanol dropwise until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.[7]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-warming the apparatus prevents premature crystallization in the funnel.[10]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals rather than a rapid precipitation of an impure solid.[7]
-
Induce Further Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.
4.3. Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to cool again. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try adding a suitable anti-solvent (e.g., water) dropwise. |
| Low Yield | The compound is too soluble in the cold solvent; crystallization time was insufficient; premature filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtering. Consider a solvent in which the compound is less soluble.[10] |
Protocol II: Flash Column Chromatography
For crude mixtures that are complex or contain impurities with similar solubility profiles to the product, flash column chromatography is the most effective purification technique.[5][11] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Caption: Standard workflow for flash column chromatography.
5.1. Stationary and Mobile Phase Selection
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm, 230-400 mesh) is the standard choice.[11]
-
Mobile Phase (Eluent): The polarity of the eluent is critical for achieving good separation.
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.25-0.35 and show clear separation from impurities.[5]
-
Recommended Systems: Given the compound's polarity, start with the following systems:
-
Ethyl Acetate / Hexanes: A versatile system. Start with a low polarity (e.g., 20% EtOAc) and gradually increase the concentration of ethyl acetate.
-
Dichloromethane / Methanol: An excellent system for more polar compounds. A typical starting point would be 1-2% methanol in dichloromethane, gradually increasing the methanol percentage.[6]
-
-
5.2. Step-by-Step Protocol for Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack it into a stable bed, ensuring there are no air bubbles or cracks.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Causality: Dry loading generally results in better resolution and sharper bands compared to wet loading, as it prevents the sample from dissolving unevenly in the eluent at the top of the column.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions continuously. Gradually increase the polarity of the eluent (gradient elution) as needed to move the target compound down the column.
-
Monitoring: Spot fractions onto a TLC plate and visualize under UV light (if applicable) or with a suitable stain to track the elution of the product.
-
Combining Fractions: Once all fractions have been analyzed, combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Purity Verification
After purification, the identity and purity of the final compound must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and is highly sensitive for detecting impurities. The spectra should be clean and match the expected structure.[11]
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[11]
-
Melting Point (MP): A sharp and un-depressed melting point range is a reliable indicator of high purity.
By employing these detailed protocols and understanding the principles behind them, researchers can confidently and consistently obtain high-purity Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, a crucial step in advancing research and development objectives.
References
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- METHYL 6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXYLATE. ChemicalBook.
- Al-kadasi, R. M., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Arkat USA.
- Recrystallization. Chemistry LibreTexts. (2021).
- Substances yield after recrystallization from different solvents. ResearchGate.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. LookChem.
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The Versatile Scaffold: Application Notes and Protocols for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in Drug Design
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the utilization of privileged scaffolds—molecular frameworks that are capable of interacting with multiple biological targets. The pyridazinone and tetrahydropyridine ring systems are prominent examples of such scaffolds, appearing in a wide array of bioactive compounds. This guide focuses on a specific and promising embodiment of these motifs: Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate . We will explore its synthesis, potential as a versatile scaffold for drug design, and provide detailed protocols for its modification and biological evaluation.
The Scaffold: Structure and Rationale for Use
The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold presents a unique combination of structural features that make it an attractive starting point for drug discovery. Its cyclic hydrazide core offers a rigid framework that can orient substituents in a defined three-dimensional space. The presence of multiple functional groups—a ketone, a secondary amine, and a methyl ester—provides several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The pyridazinone ring, in particular, is a known pharmacophore found in drugs with a variety of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. The tetrahydropyridazine core, a partially saturated version, introduces greater conformational flexibility, which can be advantageous for optimizing binding to specific protein targets.
Synthesis of the Core Scaffold
A straightforward and efficient synthesis of the parent carboxylic acid, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, can be achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate. Subsequent esterification yields the target methyl ester.
Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Causality: This reaction leverages the nucleophilicity of hydrazine to attack the two carbonyl groups of α-ketoglutaric acid, leading to a cyclization and dehydration cascade to form the stable six-membered pyridazinone ring.
Materials:
-
α-Ketoglutaric acid
-
Hydrazine hydrate (80% solution in water)
-
Deionized water
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve α-ketoglutaric acid in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold water and dry under vacuum to yield the desired product.
Protocol 2: Esterification to Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Causality: Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method for converting carboxylic acids to their corresponding esters.
Materials:
-
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Suspend 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride at 0 °C).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Application in Drug Design: Targeting Lanthionine Synthetase C-Like Protein 2 (LANCL2)
A compelling application of this scaffold is in the development of modulators for the Lanthionine Synthetase C-Like Protein 2 (LANCL2). LANCL2 has emerged as a novel therapeutic target for inflammatory and metabolic diseases.[1] It is involved in signal transduction and has been implicated in the anti-inflammatory effects of abscisic acid, a plant hormone.[1]
Derivatives of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid have been investigated as LANCL2 ligands. For example, a derivative has been used to prepare a compound that targets the LANCL2 pathway, suggesting the potential of this scaffold in developing treatments for conditions like inflammatory bowel disease and diabetes.[1]
Protocols for Scaffold Modification
The versatility of the Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold lies in the ability to modify its core structure at multiple positions. Below are protocols for key chemical transformations.
Protocol 3: N-Alkylation and N-Arylation
Causality: The secondary amine in the tetrahydropyridazine ring is nucleophilic and can be readily alkylated or arylated to introduce diverse substituents, which can significantly impact biological activity.
N-Alkylation: Materials:
-
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in the chosen solvent.
-
Add the base and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
N-Arylation (Chan-Lam Coupling): Materials:
-
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
-
Aryl boronic acid
-
Copper(II) acetate
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a solution of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate and the aryl boronic acid in DCM, add copper(II) acetate and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Amide Bond Formation
Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amide derivatives. Amide bonds are crucial for mimicking peptide interactions and improving pharmacokinetic properties.
Hydrolysis of the Methyl Ester: Materials:
-
Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (1N)
Procedure:
-
Dissolve the methyl ester in a THF/water mixture.
-
Add LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
Amide Coupling (using a coupling agent like HATU): Materials:
-
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (anhydrous)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, HATU, and DIPEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the amide product by column chromatography.
Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, their biological activity must be assessed. The following protocols are examples of assays that can be used to evaluate compounds targeting inflammatory pathways or cancer cells.
Protocol 5: Cell Viability Assay (MTT Assay)
Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a common first-pass screen for anticancer activity.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 6: In Vitro Kinase Assay (e.g., for VEGFR-2)
Causality: Many pyridazinone derivatives exhibit anticancer activity by inhibiting protein kinases like VEGFR-2, which is crucial for angiogenesis.[3][4] This assay directly measures the inhibitory effect of the compounds on the target kinase.
Materials:
-
Recombinant VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation
Systematic evaluation of synthesized compounds is crucial for establishing SAR. The data should be presented in a clear and concise tabular format.
Table 1: Example of SAR Data Presentation
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | IC50 (Target X, µM) | Cell Viability (Cell Line Y, IC50, µM) |
| Scaffold | H | -COOCH3 | >100 | >100 |
| 1a | Benzyl | -COOCH3 | 5.2 | 10.8 |
| 1b | 4-Fluorobenzyl | -COOCH3 | 2.1 | 4.5 |
| 2a | H | -CONH-Phenyl | 15.6 | 25.1 |
| 2b | H | -CONH-(4-pyridyl) | 8.9 | 12.3 |
Conclusion and Future Directions
The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the presence of multiple functional handles allow for the generation of diverse chemical libraries. The demonstrated activity of related compounds towards targets like LANCL2 highlights the potential of this scaffold in addressing unmet medical needs in inflammatory diseases and beyond. Future work should focus on exploring a wider range of substitutions on the core ring system and evaluating the resulting compounds against a broader panel of biological targets to fully unlock the therapeutic potential of this versatile scaffold.
References
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Lu, P., Hontecillas, R., Horne, W. T., Carbo, A., Viladomiu, M., Pedragosa, M., ... & Bassaganya-Riera, J. (2012). Computational modeling-based discovery of novel classes of anti-inflammatory drugs that target lanthionine synthetase C-like protein 2. PloS one, 7(4), e34643. [Link]
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Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601. [Link]
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Nagawade, R. R., Khanna, V. V., Bhagwat, S. S., & Shinde, D. B. (2005). Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European journal of medicinal chemistry, 40(12), 1325–1330. [Link]
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An efficient, transition-metal free procedure for the N-arylation of amines, sulfonamides and carbamates and O-arylation of phenols and carboxylic acids. (2006). National Institutes of Health. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved from [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved from [Link]
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Application Notes and Protocols for Pyridazinone Derivatives in Agriculture
Introduction: The Versatility of the Pyridazinone Scaffold in Crop Protection
Pyridazinone derivatives, a significant class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a cornerstone in the development of modern agrochemicals.[1][2][3] Their inherent chemical versatility allows for extensive structural modifications, leading to a broad spectrum of biological activities that are crucial for sustainable agriculture.[4][5][6] Over the past two decades, research has intensified, revealing their potent applications as herbicides, insecticides, fungicides, and even as plant growth regulators.[1][2][3] This wide range of applications stems from the diverse molecular targets these compounds can be engineered to interact with, making the pyridazinone scaffold a privileged structure in the quest for novel crop protection solutions.[7][8]
This technical guide provides an in-depth exploration of the agricultural applications of pyridazinone derivatives. It is designed for researchers, scientists, and professionals in the field of agrochemical development, offering not just a review of their activities but also detailed, actionable protocols for their synthesis, formulation, and biological evaluation. The causality behind experimental designs and the importance of self-validating systems are emphasized throughout to ensure scientific rigor and practical applicability.
Herbicidal Applications: Targeting Photosynthesis and Beyond
Pyridazinone derivatives are perhaps most renowned for their herbicidal properties, with several commercialized products testament to their efficacy.[9] Their modes of action are diverse, offering multiple strategies for weed management.
Mechanism of Action: A Multi-pronged Attack
The herbicidal activity of pyridazinone derivatives is not monolithic; different substitutions on the core structure lead to distinct mechanisms of action at the molecular level.
-
Photosynthesis Inhibition: A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthetic electron transport.[10] Specifically, they can interfere with the Hill reaction in chloroplasts, affecting the acceptor side of photosystem II and thereby blocking the flow of electrons.[10][11][12] This disruption of photosynthesis leads to a rapid cessation of growth and eventual death of the target weed.
-
Pigment Inhibition: Certain pyridazinone derivatives, such as norflurazon, act as pigment inhibitors.[9][13] They disrupt the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic "bleaching" symptoms on the leaves of treated plants.[13]
-
Enzyme Inhibition: More recently, novel pyridazinone derivatives have been developed that target specific enzymes crucial for plant survival.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some derivatives are potent inhibitors of PPO, an enzyme involved in chlorophyll and heme biosynthesis.[14][15] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.[14]
-
Dual-Target Inhibition: Advanced research has yielded pyridazinone compounds with dual modes of action. For instance, certain derivatives have been shown to inhibit both acetyl-CoA carboxylase (ACCase), vital for lipid biosynthesis in grasses, and homogentisate solanesyltransferase (HST), which is involved in plastoquinone biosynthesis.[16] This dual-action provides a broader spectrum of weed control and can be a valuable tool in managing herbicide resistance.
-
Visualization of Herbicidal Mode of Action
Caption: Mechanisms of action of herbicidal pyridazinone derivatives.
Insecticidal and Acaricidal Properties
The application of pyridazinone derivatives extends to the control of insect and mite pests.[17] Their efficacy against a range of pests, including piercing-sucking insects like aphids and whiteflies, makes them valuable components of integrated pest management (IPM) programs.[2]
Mechanism of Action: Disrupting Energy Metabolism
A key insecticidal mode of action for some pyridazinone derivatives is the inhibition of mitochondrial electron transport.[18] They specifically target the NADH-CoQ reductase site (Complex I), leading to the disruption of adenosine triphosphate (ATP) formation.[18] This impairment of cellular respiration ultimately leads to the death of the insect or mite.[18]
Fungicidal Activity: Protecting Crops from Disease
Pyridazinone derivatives have also demonstrated significant potential in controlling fungal diseases that threaten crop yields.[19][20]
Targeting Fungal Pathogens
Research has shown that certain pyridazinone-substituted compounds exhibit in vivo fungicidal activity against pathogens such as wheat leaf rust (Puccinia recondita).[19][21][22] The specific mechanism of action can vary depending on the derivative, but their ability to inhibit fungal growth makes them promising candidates for the development of new fungicides.
Plant Growth Regulation and Activation
Beyond pest and weed control, some 3(2H)-pyridazinone derivatives have been identified as novel plant activators.[23] Unlike traditional pesticides, plant activators do not have direct antimicrobial activity but instead induce the plant's own immune responses, leading to systemic acquired resistance against a broad spectrum of pathogens. This eco-friendly approach offers a promising strategy for disease management with a reduced risk of resistance development.[23]
Protocols for Synthesis, Formulation, and Efficacy Testing
The following section provides detailed, step-by-step protocols for the synthesis of a model pyridazinone derivative, its formulation into an emulsifiable concentrate, and its subsequent evaluation for herbicidal, insecticidal, and fungicidal efficacy.
Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the common and efficient method of condensing a γ-keto acid with hydrazine hydrate.[12]
Materials:
-
Ethyl levulinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, combine ethyl levulinate (0.1 mol) and ethanol (100 mL).
-
With continuous stirring, slowly add hydrazine hydrate (0.12 mol) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing 200 mL of ice-cold water.
-
A precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the preparation of a stable EC formulation of a synthesized pyridazinone herbicide.[4][6][15][16][24][25][26]
Materials:
-
Synthesized pyridazinone active ingredient (AI)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mixture of a non-ionic surfactant like a fatty alcohol ethoxylate and an anionic surfactant like calcium dodecylbenzenesulfonate)
-
Beaker
-
Magnetic stirrer
-
Graduated cylinders
Procedure:
-
In a beaker, weigh the required amount of the pyridazinone active ingredient to achieve the target concentration (e.g., 200 g/L).
-
Add the aromatic solvent to the beaker and stir until the active ingredient is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate container, prepare the emulsifier blend according to the manufacturer's recommendations or based on pre-determined optimization experiments (typically 5-10% w/v of the final formulation).
-
Slowly add the emulsifier blend to the dissolved active ingredient solution while stirring continuously.
-
Continue stirring for 15-20 minutes to ensure a homogenous mixture.
-
Perform quality control tests, including emulsion stability tests (spontaneity and stability upon dilution in water of varying hardness) and storage stability tests at different temperatures.
Protocol 3: Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy
This protocol provides a standardized method for evaluating the post-emergence herbicidal activity of a pyridazinone formulation in a controlled greenhouse environment.[8][20][23][27][28]
Materials:
-
EC formulation of the pyridazinone herbicide
-
Target weed species (e.g., velvetleaf, Abutilon theophrasti) and a crop species (e.g., corn, Zea mays)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Calibrated laboratory sprayer
-
Untreated control and a commercial standard herbicide for comparison
Procedure:
-
Sow seeds of the weed and crop species in separate pots and allow them to grow to the 2-4 leaf stage.
-
Prepare a series of dilutions of the pyridazinone EC formulation in water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g AI/ha). Also prepare the commercial standard at its recommended rate.
-
Arrange the pots in a randomized complete block design with at least four replications per treatment.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Assess herbicidal efficacy at 7, 14, and 21 days after treatment (DAT). Assessments should include visual injury ratings (on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) and plant biomass (fresh or dry weight) reduction compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA and means separation tests) to determine the effective dose.
Protocol 4: Field Trial for Evaluating Insecticidal Efficacy Against Aphids
This protocol outlines a field trial to assess the efficacy of a pyridazinone formulation for controlling aphids on a crop such as sweet pepper.[29][30][31]
Materials:
-
EC formulation of the pyridazinone insecticide
-
Crop plants (e.g., sweet pepper) with a natural or artificial aphid infestation
-
Field plot with appropriate buffer zones
-
Knapsack sprayer calibrated for the desired application volume
-
Data collection sheets
-
Untreated control and a commercial standard insecticide
Procedure:
-
Establish field plots in a randomized complete block design with at least four replications.
-
Before application, conduct a pre-treatment count of the aphid population on a set number of leaves per plot.
-
Apply the pyridazinone formulation at the target rate(s) and the commercial standard using a calibrated knapsack sprayer. Ensure thorough coverage of the plant foliage.
-
Conduct post-treatment aphid counts at 1, 3, 7, and 14 days after application.
-
Calculate the percentage reduction in the aphid population for each treatment relative to the untreated control.
-
Monitor for any phytotoxic effects on the crop plants.
-
At the end of the trial, assess the crop yield to determine the impact of the insecticide treatment.
-
Analyze the data statistically to compare the efficacy of the treatments.
Protocol 5: In-Planta Evaluation of Fungicidal Efficacy Against Wheat Leaf Rust
This protocol describes a method for testing the efficacy of a pyridazinone formulation against wheat leaf rust in a controlled environment.[5][32][33]
Materials:
-
EC formulation of the pyridazinone fungicide
-
Wheat seedlings (a susceptible variety)
-
Urediniospores of Puccinia recondita
-
Growth chamber with controlled temperature, humidity, and lighting
-
Atomizer or sprayer for inoculation and fungicide application
-
Dew chamber or plastic bags to maintain high humidity
Procedure:
-
Grow wheat seedlings to the two-leaf stage.
-
Prepare a suspension of P. recondita urediniospores in water with a drop of a wetting agent (e.g., Tween 20).
-
Inoculate the wheat seedlings by spraying the spore suspension onto the leaves until they are thoroughly wet.
-
Place the inoculated seedlings in a dew chamber or cover them with plastic bags for 16-24 hours at approximately 20°C to facilitate infection.
-
After the dew period, transfer the seedlings to a growth chamber.
-
Apply the pyridazinone fungicide formulation at different rates either preventatively (before inoculation) or curatively (after inoculation and before symptom development).
-
Include an untreated inoculated control and a commercial standard fungicide.
-
After 10-14 days, assess the disease severity by estimating the percentage of leaf area covered by rust pustules.
-
Calculate the percentage of disease control for each treatment compared to the untreated inoculated control.
-
Analyze the data statistically to evaluate the efficacy of the pyridazinone fungicide.
Data Presentation and Interpretation
For all efficacy trials, it is crucial to present the data clearly and concisely. The use of tables to summarize quantitative data such as percentage control, biomass reduction, and yield is highly recommended.
Table 1: Example of Herbicidal Efficacy Data Presentation
| Treatment | Application Rate (g AI/ha) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 |
| Pyridazinone A | 50 | 45 | 40 |
| Pyridazinone A | 100 | 75 | 70 |
| Pyridazinone A | 200 | 95 | 92 |
| Commercial Standard | X | 92 | 90 |
Visualization of Experimental Workflow
Caption: General workflow for the development and evaluation of pyridazinone-based agrochemicals.
Conclusion and Future Perspectives
Pyridazinone derivatives represent a highly versatile and valuable class of compounds in modern agriculture. Their diverse mechanisms of action against weeds, insects, and fungal pathogens provide multiple tools for effective crop protection. The ability to fine-tune their biological activity through chemical synthesis underscores the immense potential for discovering novel and more effective agrochemicals based on this scaffold. Future research will likely focus on the development of pyridazinone derivatives with even greater selectivity, novel modes of action to combat resistance, and enhanced environmental profiles, further solidifying their role in sustainable food production.
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Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]
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Gotor, V., & Fernández-López, J. A. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
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ACS Publications. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. [Link]
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Das, G. (2023). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]
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Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. PubMed. [Link]
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ACS Publications. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. [Link]
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Li, Y., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. PubMed Central. [Link]
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Karapetyan, N. V., Rakhimberdieva, M. G., & Bukhov, N. G. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. PubMed. [Link]
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Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
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Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. PubMed. [Link]
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Li, Y., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. RSC Publishing. [Link]
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ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. [Link]
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Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
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Zou, X. J., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. PubMed. [Link]
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Asif, M., & Tauquir Alam, A. A. M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry. [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central. [Link]
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Asif, M. (2015). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]
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Ferrell, J. A., & Sellers, B. A. (2018). Herbicides: How they Work and the Symptoms They Cause. [Link]
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Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]
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Durmuşoğlu, E., Hatipoğlu, A., Gürkan, M. O., & Moores, G. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
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El-Wakeil, N. E., & Abd El-Ghany, N. M. (2022). Efficacy of novel insecticides against piercing sucking insects and their natural enemies on sweet pepper plants under field conditions. SciELO. [Link]
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Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]
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Asif, M. (2015). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]
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EPPO. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. [Link]
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Wang, X., et al. (2019). Evaluation of Fungicides to Control Asian Rust and Anthracnose in Soybean. MDPI. [Link]
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Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
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Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. [Link]
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Singh, S. (2018). Herbicide formulation and their use. ResearchGate. [Link]
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Alemu, K. (2023). Evaluating Fungicides for the Management of Rust (Uromycladium acaciae) on Black Wattle Nursery Seedlings in Awi. USC Research Bank. [Link]
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Addesso, K. (2019). Effective Control of Piercing-Sucking Pests. GrowerTalks. [Link]
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Ho, W. C., et al. (2022). Efficacy Evaluation of Four Fungicides on a Water Agar Platform Smeared with Rust Fungal spores. Journal of Plant Medicine. [Link]
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El-Wakeil, N. E., & Abd El-Ghany, N. M. (2022). Efficacy of novel insecticides against piercing sucking insects and their natural enemies on sweet pepper plants under field conditions. ResearchGate. [Link]
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Troubleshooting & Optimization
"common side reactions in pyridazinone synthesis"
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. As a privileged core in many biologically active compounds, the synthesis of pyridazinones is a well-trodden path, yet it is not without its challenges.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles governing these common side reactions.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered side reactions in a question-and-answer format. Each answer provides mechanistic insights, diagnostic advice, and actionable mitigation strategies.
Q1: My synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?
Issue: When using an unsymmetrical 1,4-dicarbonyl compound or a substituted hydrazine, the initial condensation can occur at two different sites, leading to a mixture of regioisomeric pyridazinone products. This complicates purification and reduces the yield of the desired isomer.
Mechanistic Insight: The formation of the pyridazinone ring from a γ-ketoacid and a substituted hydrazine (R-NHNH₂) proceeds via initial hydrazone formation followed by intramolecular cyclization. The regiochemical outcome is determined by which carbonyl group the substituted nitrogen (the more nucleophilic nitrogen of the substituted hydrazine) attacks initially. This is governed by a delicate balance of steric and electronic factors.[5] A less sterically hindered carbonyl is often favored for attack, but electronically activated carbonyls (e.g., ketones over esters) can also direct the reaction.
Diagnostic Steps:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the presence of two products with the same mass.
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts of protons and carbons adjacent to the N-substituent will differ significantly between the two isomers. 2D NMR techniques like NOESY can be invaluable for confirming the spatial relationship between the N-substituent and other parts of the ring, thus definitively assigning the structures.
Mitigation Strategies:
-
Steric Control: If your 1,4-dicarbonyl precursor has two carbonyls with different steric environments, you can often favor the formation of one isomer. For instance, using a bulkier protecting group on one side of a symmetrical precursor can direct the reaction, although this adds extra steps.
-
Electronic Control: Modulating the electronic nature of the carbonyls can provide selectivity. For reactions involving γ-ketoacids, the ketone is generally more electrophilic than the carboxylic acid, leading to a predictable outcome.[1][6]
-
Pre-formation of Hydrazone: Instead of a one-pot reaction, consider a two-step approach. First, form the hydrazone under milder conditions that favor reaction at the more reactive carbonyl. Then, induce cyclization under more forcing conditions (e.g., heating in acetic acid).
-
Catalyst/Solvent Optimization: The choice of acid or base catalyst and solvent can influence the transition state energies of the competing pathways. A systematic screen is recommended.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: My product is fully aromatic, but I was targeting the dihydropyridazinone. How do I prevent this over-oxidation?
Issue: The intended 4,5-dihydropyridazin-3(2H)-one product is spontaneously or during workup being oxidized to the corresponding aromatic 3(2H)-pyridazinone. This is common when the reaction is run at high temperatures or in the presence of an oxidizing agent.
Mechanistic Insight: Dihydropyridazinones can be susceptible to dehydrogenation, especially if the reaction conditions are harsh or if an oxidant is present.[2] The driving force is the formation of a stable aromatic ring. Sometimes, the γ-ketoacid starting material itself can promote this if it contains an unsaturation, or air (oxygen) can act as the oxidant at elevated temperatures, particularly in the presence of acid.[7]
Diagnostic Steps:
-
Mass Spectrometry: The aromatic product will have a mass that is 2 Da lower than the target dihydro product due to the loss of two hydrogen atoms.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the characteristic aliphatic proton signals (often two multiplets or a complex AA'BB' system for the -CH₂-CH₂- group) and the appearance of new aromatic proton signals on the pyridazinone ring.
Mitigation Strategies:
| Strategy | Protocol Details | Rationale |
| Lower Reaction Temperature | Run the cyclization at the lowest temperature required for a reasonable reaction rate. Start at reflux in ethanol and consider lowering to 60-70 °C. | Reduces the thermal energy available to overcome the activation barrier for dehydrogenation. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | Prevents aerial oxidation, which is a common culprit for aromatization at high temperatures.[7] |
| Avoid Oxidizing Reagents | Ensure all reagents are pure and free from oxidizing contaminants. Be cautious with certain acid catalysts or solvents that can be oxidative at high temperatures. | Direct prevention of chemical oxidation. |
| Modified Workup | During workup, avoid unnecessarily harsh acidic or basic conditions and minimize exposure to air when the product is in solution. | Post-reaction oxidation can occur during purification steps. |
Experimental Protocol: Cyclization under Inert Atmosphere
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add the γ-ketoacid (1.0 equiv) and absolute ethanol (5-10 mL per mmol of ketoacid).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add hydrazine hydrate (1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 78 °C) under a positive pressure of nitrogen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, and concentrate under reduced pressure to obtain the crude dihydropyridazinone.
Q3: My reaction yield is very low, and I'm recovering a lot of starting material or a stable intermediate. What's causing the incomplete cyclization?
Issue: The condensation reaction between the 1,4-dicarbonyl compound and hydrazine is not proceeding to completion, resulting in low conversion and a poor yield of the desired pyridazinone.
Mechanistic Insight: The final intramolecular cyclization step, which involves the attack of the hydrazone's terminal nitrogen onto the carbonyl/carboxyl group, is often the rate-limiting step and is typically reversible. If the cyclization is sterically hindered or if the electrophilicity of the carbonyl group is low, the reaction may stall at the open-chain hydrazone intermediate.[8] Deactivating substituents on the dicarbonyl precursor can significantly slow this step. Furthermore, the reaction is often an equilibrium, and removal of water is necessary to drive it to completion.
Diagnostic Steps:
-
TLC/LC-MS Monitoring: Co-spot the reaction mixture with your starting materials. Look for a new spot that could be the hydrazone intermediate. Its mass will be that of the two starting materials minus water.
-
Isolate the Intermediate: If a significant amount of a stable intermediate is formed, attempt to isolate and characterize it by NMR. The presence of both imine (C=N) and carbonyl (C=O) signals, along with the absence of the cyclized product's characteristic signals, would confirm the stalled intermediate.
Mitigation Strategies:
-
More Forcing Conditions: Increase the reaction temperature or switch to a higher-boiling solvent like glacial acetic acid or toluene. Acetic acid can act as both a solvent and a catalyst, protonating the carbonyl to increase its electrophilicity.[9][10]
-
Water Removal: Use a Dean-Stark apparatus when running the reaction in a solvent like toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Stronger Acid Catalyst: Add a catalytic amount (1-5 mol%) of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid to protonate the carbonyl and accelerate the intramolecular nucleophilic attack.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the polar reactants and intermediates.[8]
Illustrative Mechanism: Stalled vs. Successful Cyclization
Sources
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridazine Synthesis
Welcome to the technical support center for the synthesis of tetrahydropyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to work on this important class of nitrogen-containing heterocycles. Tetrahydropyridazines are prevalent scaffolds in many biologically active compounds, and their efficient synthesis is a key objective in many research programs.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting and optimization strategies, grounded in mechanistic principles, to help you navigate the common challenges encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when starting a new synthesis or encountering initial hurdles.
Q1: What is the most common and versatile method for synthesizing tetrahydropyridazines?
A1: The most prevalent and powerful strategy is the aza-Diels-Alder reaction , specifically the [4+2] cycloaddition between an azoalkene (a 1,2-diaza-1,3-diene) and an alkene (the dienophile).[1] Azoalkenes are often highly reactive and unstable, so they are typically generated in situ from more stable precursors, most commonly hydrazones.[4][5] This approach is highly modular, allowing for the construction of a diverse range of substituted tetrahydropyridazines.
Q2: My initial reaction attempt resulted in a complex mixture with no discernible product. Where should I start troubleshooting?
A2: A complex mixture right from the start usually points to one of three core issues: (1) instability of your starting materials, (2) failure to generate the reactive intermediate (the azoalkene), or (3) decomposition of the desired product under the reaction conditions.
Begin by verifying the purity of your starting hydrazone and alkene. Hydrazones can be susceptible to hydrolysis, especially under acidic conditions.[1] Next, confirm the successful generation of the azoalkene intermediate. This is the most critical step. If you are generating it from an α-halo hydrazone with a base, ensure your base is strong enough and added correctly. If using an oxidative method, ensure your oxidant is active. The workflow below illustrates a typical troubleshooting starting point.
Caption: Initial troubleshooting workflow for low product yield.
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and can dramatically affect your yield.[6] The ideal solvent should fully dissolve your reactants but not interfere with the reaction. For aza-Diels-Alder reactions, the choice depends on the specific electronic nature of your reactants. A good starting point is a solvent screen with a range of polarities.[7]
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO, Dichloromethane): These are often excellent choices. They can stabilize potentially charged intermediates or transition states without interfering with bases or catalysts. Dichloromethane (CH2Cl2) is a very common and effective solvent for these reactions.[8][9]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dioxane): These can also be effective, particularly if the reactants are less polar. Toluene is often used, especially at higher temperatures.[9]
-
Protic Solvents (e.g., Ethanol, Methanol): These are generally less ideal if you are using a strong base to generate the azoalkene, as the solvent can quench the base. However, for some catalyst-driven or thermal reactions, they can work well.[7]
The choice of solvent can influence reaction rates by orders of magnitude.[10] Therefore, an experimental screen is highly recommended.
Part 2: Detailed Troubleshooting Guide
This section provides specific, in-depth solutions to common experimental problems.
Problem 1: Low or No Product Yield
Q: I've confirmed my starting materials are pure, but I'm still getting a low yield. What are the likely causes and solutions?
A: This is the most common issue. Assuming starting material purity, the problem almost certainly lies in the generation of the reactive azoalkene or the subsequent cycloaddition step.
Potential Cause A: Inefficient Azoalkene Generation
-
The Chemistry: Azoalkenes are typically generated by eliminating H-X from an α-halo hydrazone using a base, or by oxidizing a hydrazone.[1][4] This step is the linchpin of the entire synthesis.
-
Troubleshooting & Solutions:
-
Base Selection: If using an α-halo hydrazone, the base may be too weak or sterically hindered. Switch to a stronger or less hindered base. For example, if triethylamine (TEA) is failing, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11]undec-7-ene) or an inorganic base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), which have proven effective.[8]
-
Oxidant Choice: If you are using an oxidative method (e.g., with TEMPO), ensure the oxidant is fresh and active. TEMPO-mediated oxidation is a mild and efficient metal-free option for generating azoalkenes directly from ketohydrazones.[5]
-
Temperature: The generation of the azoalkene may require a specific temperature. Try running the reaction at a slightly elevated temperature (e.g., 40 °C) or, conversely, at a lower temperature if the intermediate is proving to be unstable.
-
Potential Cause B: Unfavorable Cycloaddition Conditions
-
The Chemistry: The [4+2] cycloaddition has a specific activation energy barrier that must be overcome. This is influenced by temperature, concentration, and the presence of a catalyst.
-
Troubleshooting & Solutions:
-
Temperature Optimization: The Diels-Alder reaction is sensitive to temperature.[12][13][14] If room temperature is not working, gradually increase the temperature (e.g., in 10-15 °C increments from 40 °C to 80 °C). Be aware that very high temperatures can sometimes promote the reverse (retro-Diels-Alder) reaction.[14]
-
Catalyst Introduction: Many aza-Diels-Alder reactions are significantly accelerated by a catalyst. Lewis acids can activate the dienophile, making it more electrophilic. Chiral copper/bisoxazoline complexes, for instance, have been used to achieve high yields and enantioselectivity in inverse-electron-demand aza-Diels-Alder reactions.[1] Palladium catalysts can also be employed in different mechanistic pathways to yield tetrahydropyridazine cores.[15]
-
Concentration: Ensure the reaction is sufficiently concentrated. The cycloaddition is a bimolecular reaction, and higher concentrations can increase the rate.
-
Data Presentation: The Effect of Solvent on Reaction Yield
The following table, adapted from literature data, illustrates the profound impact of solvent choice on the synthesis of a 4,5-diphosphonyldihydropyridazine.[9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Reflux | 3 | 91 |
| 2 | 1,4-Dioxane | Reflux | 3 | 96 |
| 3 | THF | Reflux | 2 | 84 |
| 4 | MeCN | Reflux | 2 | 87 |
| 5 | DMF | 80 | 2 | 82 |
| 6 | CH2Cl2 | Room Temp | 1 | 97 |
As the data clearly shows, switching to dichloromethane (CH2Cl2) not only provided the highest yield but also allowed the reaction to proceed efficiently at room temperature, highlighting the importance of a solvent screen.[9]
Problem 2: Formation of Significant Side Products
Q: My reaction works, but I'm getting a major byproduct that is difficult to separate. How can I improve the selectivity?
A: Side product formation often stems from competing reaction pathways or the decomposition of intermediates.
Potential Cause A: Dimerization or Decomposition of the Azoalkene
-
The Chemistry: The azoalkene intermediate is electron-deficient and highly reactive. If the intended dienophile (alkene) is not reactive enough or is present in a low effective concentration, the azoalkene can react with itself or decompose.
-
Troubleshooting & Solutions:
-
Increase Dienophile Stoichiometry: Use a larger excess of the alkene (e.g., increase from 1.5 equivalents to 3.0 equivalents). This increases the probability of the desired bimolecular reaction occurring.[8]
-
Slow Addition: Instead of adding the base or oxidant all at once, add it slowly over a period of time (e.g., via syringe pump). This keeps the instantaneous concentration of the highly reactive azoalkene low, favoring its reaction with the abundant alkene over self-reaction.
-
Potential Cause B: Competing Reaction Pathways
-
The Chemistry: The starting materials or intermediates may be participating in undesired reactions. For example, some hydrazones can undergo cyclization or other rearrangements under the reaction conditions.
-
Troubleshooting & Solutions:
-
Lower the Temperature: Higher temperatures can provide the activation energy for undesired pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity.
-
Change the Catalyst: If you are using a catalyst, it may be promoting a side reaction. Screen different types of catalysts (e.g., switch from a Lewis acid to an organocatalyst) to find one that is more selective for the desired transformation.
-
Part 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for Tetrahydropyridazine Synthesis via [4+2] Cycloaddition
This protocol describes a general, catalyst-free method for the synthesis of a trifluoromethyl-containing tetrahydropyridazine, adapted from the literature.[8]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the α-bromotrifluoromethyl acylhydrazone (1.0 equiv., e.g., 0.2 mmol).
-
Reagent Addition: Add the chosen solvent, dichloromethane (CH2Cl2, e.g., 3 mL). To this suspension, add the alkene (e.g., styrene, 3.0 equiv.) followed by the base (e.g., sodium carbonate, Na2CO3, 2.0 equiv.).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazone is consumed.[16][17]
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Wash the solid residue with a small amount of the reaction solvent.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tetrahydropyridazine product.[18]
Caption: Experimental workflow for a typical tetrahydropyridazine synthesis.
Protocol 2: Systematic Optimization of Reaction Temperature
-
Setup: Prepare several identical reaction vials with the same starting materials, solvent, and reagent stoichiometries as determined from your initial protocol.
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled reaction block. Set the temperatures across a logical range, for example: Room Temperature (25 °C), 40 °C, 55 °C, 70 °C, and 85 °C.
-
Time Course: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small, measured aliquot from each reaction.
-
Analysis: Quench the aliquots immediately (e.g., by diluting in a cold solvent). Analyze each sample by LC-MS or 1H NMR (with an internal standard) to determine the percent conversion to product and the formation of any byproducts.
-
Evaluation: Plot the yield versus temperature at each time point. This will reveal the optimal temperature that provides the best yield in the shortest amount of time with the fewest impurities. This systematic approach is more efficient than random "trial-and-error" adjustments.[19]
Part 4: Purification and Stability
Q: My product seems to be degrading during column chromatography on silica gel. What can I do?
A: This is a known issue for certain nitrogen-containing heterocycles. The slightly acidic nature of standard silica gel can cause degradation of sensitive products.
-
Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your non-polar eluent containing 1-2% of triethylamine. This will neutralize the acidic sites on the silica surface. Pack your column with this slurry.
-
Solution 2: Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase, such as neutral alumina or Florisil.
-
Solution 3: Avoid Chromatography: If the product is crystalline, recrystallization is an excellent alternative purification method that can yield highly pure material.[20] Other non-chromatographic methods include distillation (for volatile compounds) or trituration.[20][21]
Q: How can I assess the stability of my final compound for storage?
A: Compound stability is a critical parameter, especially for drug development.[22] Unstable compounds can lead to incorrect biological data.
-
Forced Degradation Study: Prepare solutions of your purified compound in a relevant buffer or solvent. Expose these solutions to stress conditions such as elevated temperature (e.g., 40-60 °C), light (using a photostability chamber), and oxidative conditions (e.g., by adding a small amount of H2O2).[23]
-
Analysis: Monitor the purity of the sample over time using HPLC. This will give you an indication of the compound's inherent stability and potential degradation pathways.
References
-
Yang, X.-L., Peng, X.-X., Chen, F., & Han, B. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(9), 2070–2073. [Link]
-
PubMed. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters. [Link]
-
Chen, S., et al. (2024). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters. [Link]
-
ACS Publications. (2016). TEMPO-Mediated Aza-Diels–Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters. [Link]
-
RSC Publishing. (2018). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers. [Link]
-
PubMed Central. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances. [Link]
-
ResearchGate. (N.D.). Initial solvent effect studies for synthesis of tetrahydro-pyridines with 10 mol% catalyst. [Link]
-
ResearchGate. (N.D.). Probable mechanism to explain synthesis of tetrahydropyridine derivative. [Link]
-
National Institutes of Health. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie. [Link]
-
PubMed Central. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]
-
RSC Publishing. (2024). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. Orbital: The Electronic Journal of Chemistry. [Link]
-
National Institutes of Health. (2023). [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. RSC Advances. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Dihydropyrazoles via Ligand-Free Pd-Catalyzed Alkene Aminoarylation of Unsaturated Hydrazones with Diaryliodonium Salts. Organic Letters. [Link]
-
Organic Chemistry Portal. (N.D.). 1,2,3,6-Tetrahydropyridine Synthesis. [Link]
-
ResearchGate. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. [Link]
-
ResearchGate. (N.D.). Effect of catalyst amount on the yield and time of the reaction. [Link]
-
MDPI. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. 12th International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
ResearchGate. (N.D.). Optimization of reaction conditions. [Link]
-
ResearchGate. (N.D.). Solvent Effects on Transition States and Reaction Rates. [Link]
-
ResearchGate. (N.D.). Percentage of tetrahydropyridine product yield by Recycled nano-catalyst. [Link]
- Google Patents. (2024). Method for removing sticky impurities in hexahydropyridazine synthesis.
-
Wikipedia. (N.D.). Solvent effects. [Link]
-
ResearchGate. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. [Link]
-
ResearchGate. (N.D.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. [Link]
-
ACS Publications. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. [Link]
-
Biotage. (2023). Can reaction solvent choice impact synthesis results? [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
-
University of Rochester, Department of Chemistry. (N.D.). How To Run A Reaction: Purification. [Link]
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Wikipedia. (N.D.). List of purification methods in chemistry. [Link]
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Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography? [Link]
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PubMed. (2019). Stability challenges in drug discovery. Future Medicinal Chemistry. [Link]
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PubMed. (2017). Solid-State Stability Issues of Drugs in Transdermal Patch Formulations. AAPS PharmSciTech. [Link]
-
ResearchGate. (2018). The Chemistry and Pharmacology of Tetrahydropyridines. [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]
-
Pharmapproach.com. (N.D.). Chemical Stability Issues Frequently Encountered in Suspensions. [Link]
Sources
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Hantzsch Reaction Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Hantzsch-type reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool and effectively minimize the formation of unwanted byproducts. Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your Hantzsch dihydropyridine synthesis.
Introduction to the Hantzsch Reaction and its Challenges
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a robust multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous biologically active compounds, including the cardiovascular drug nifedipine.[1][2][3] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][4]
While versatile, the Hantzsch reaction is not without its challenges. The formation of byproducts can significantly reduce the yield and purity of the desired 1,4-DHP, complicating downstream applications. This guide will dissect the common and less-common side reactions, providing you with the mechanistic understanding and practical solutions to overcome these hurdles.
Visualizing the Hantzsch Reaction Pathway
To effectively troubleshoot, it is crucial to understand the main reaction pathway and where deviations can occur. The generally accepted mechanism involves a series of condensations and additions.
Caption: The main mechanistic pathway of the Hantzsch dihydropyridine synthesis.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently encountered byproducts in Hantzsch reactions. Each entry provides a description of the problem, the underlying chemical principles, and actionable solutions.
Problem 1: Formation of the Oxidized Pyridine Derivative
Symptoms:
-
Your final product contains a significant amount of the corresponding pyridine.
-
The isolated product shows a lower than expected mass in mass spectrometry analysis (loss of 2 Da).
-
During workup or purification, a color change (often to a more intense yellow or brown) is observed.
Causality: The desired 1,4-dihydropyridine product is susceptible to oxidation, leading to the formation of the thermodynamically more stable aromatic pyridine.[2][5] This can be particularly problematic as the driving force for this aromatization is strong.[5] The oxidation can be promoted by air (oxygen), harsh reaction conditions (high temperatures), or the presence of oxidizing agents. In a biological context, this oxidation is a key metabolic pathway for 1,4-DHP-based drugs, often mediated by cytochrome P-450 enzymes.[2][6]
Solutions:
-
Control the Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by atmospheric oxygen.
-
Moderate Reaction Temperature: Avoid excessively high temperatures or prolonged reaction times, which can accelerate oxidation.
-
Careful Choice of Reagents: Be mindful of any reagents that could act as oxidizing agents. For instance, while some modern protocols use mild oxidizing agents to intentionally synthesize the pyridine, their accidental presence can be detrimental.[2]
-
Strategic Workup: During the workup, minimize exposure to air and strong light. If possible, use degassed solvents.
-
Storage: Store the purified 1,4-dihydropyridine under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
Protocol for Minimizing Oxidation:
-
Degas Solvents: Before use, sparge your reaction solvent with nitrogen or argon for 15-20 minutes.
-
Inert Atmosphere Setup: Assemble your reaction glassware and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Monitoring: Use a temperature probe to accurately monitor and control the reaction temperature.
-
Prompt Workup: Once the reaction is complete (as determined by TLC), proceed with the workup without delay.
-
Purification Considerations: If using column chromatography, consider using deoxygenated solvents.
Problem 2: Formation of the 1,2-Dihydropyridine Isomer
Symptoms:
-
You observe an additional spot on your TLC plate with a polarity similar to your desired product.
-
¹H NMR of the crude product shows a more complex spectrum than expected, with additional signals in the olefinic and aliphatic regions.
-
Purification by column chromatography is challenging due to the co-elution of the isomeric byproduct.
Causality: The formation of the 1,2-dihydropyridine (1,2-DHP) isomer is a known competitive side reaction.[5] The regioselectivity of the cyclization is determined during the Michael addition step. While the formation of the 1,4-DHP is generally kinetically and thermodynamically favored, certain factors can promote the formation of the 1,2-DHP. These include the nature of the reactants, the catalyst, and the solvent.[5] For instance, some studies have shown that solvent polarity can influence the reaction pathway.[5]
Visualizing the Competing Pathways:
Caption: Competing Michael addition pathways leading to 1,4-DHP and 1,2-DHP isomers.
Solutions:
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity. Protic solvents like ethanol often favor the formation of the 1,4-DHP. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Catalyst Choice: The use of certain catalysts, such as Brønsted or Lewis acids, can enhance the selectivity towards the 1,4-isomer.[4] Conversely, catalyst-free conditions have been reported in some cases to favor the 1,2-isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable 1,4-DHP product.
-
Reactant Structure: The electronic and steric properties of the aldehyde and β-ketoester can influence the regiochemical outcome. Electron-withdrawing groups on the aldehyde can sometimes alter the reactivity of the Knoevenagel adduct.
Analytical Differentiation of 1,4-DHP and 1,2-DHP Isomers:
| Analytical Technique | 1,4-Dihydropyridine (1,4-DHP) | 1,2-Dihydropyridine (1,2-DHP) |
| ¹H NMR | Typically shows a signal for the proton at the C4 position around 4.5-5.5 ppm. The NH proton appears as a broad singlet. | The proton at the C2 position is often shifted downfield compared to the C4 proton of the 1,4-isomer. The overall spectrum will show a different splitting pattern. |
| TLC | The 1,4-DHP is generally less polar than the 1,2-DHP and will have a higher Rf value. | The 1,2-DHP is typically more polar and will have a lower Rf value. |
Purification Strategy:
If you have a mixture of 1,4- and 1,2-DHP isomers, careful column chromatography is often necessary.
-
Solvent System: A good starting point for silica gel chromatography is a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or toluene/acetone. A gradual increase in the polarity of the eluent can help to separate the isomers.
-
TLC Monitoring: Use TLC to monitor the fractions. The less polar 1,4-DHP will elute first.[1]
Problem 3: Formation of Knoevenagel and Aldol Condensation Byproducts
Symptoms:
-
TLC analysis shows multiple spots, some of which may correspond to unreacted starting materials or intermediates.
-
The isolated product is an oil or a mixture that is difficult to crystallize.
-
¹H NMR of the crude product reveals signals corresponding to α,β-unsaturated systems that are not part of the desired dihydropyridine ring.
Causality: The Hantzsch reaction is a cascade of several individual reactions, including Knoevenagel condensation and potentially aldol-type reactions. If the rates of these reactions are not well-balanced, intermediates can accumulate or undergo side reactions.
-
Knoevenagel Condensation: This is the initial reaction between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[6] If this intermediate does not react efficiently in the subsequent Michael addition, it can remain as a byproduct.
-
Aldol Self-Condensation: The aldehyde or the β-ketoester can potentially undergo self-condensation, especially under basic conditions, leading to a complex mixture of byproducts.
Solutions:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants is used. An excess of the aldehyde or β-ketoester can lead to an increase in self-condensation products.
-
Order of Addition: In some cases, the order of addition of the reactants can influence the outcome. For example, pre-forming the enamine by reacting the β-ketoester with the ammonia source before adding the aldehyde and the second equivalent of the β-ketoester might be beneficial.
-
Catalyst and pH Control: The choice of catalyst and control of the reaction pH are crucial. A mildly acidic catalyst often promotes the desired reaction pathway while minimizing base-catalyzed self-condensation reactions.
-
Temperature: Running the reaction at a moderate temperature can help to control the rates of the individual reaction steps and prevent the accumulation of reactive intermediates.
Experimental Protocol for Improved Selectivity:
-
In a round-bottom flask, dissolve one equivalent of the β-ketoester and the ammonia source (e.g., ammonium acetate) in the chosen solvent.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature to promote enamine formation.
-
Add the aldehyde and the second equivalent of the β-ketoester to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is not going to completion, and I see a lot of starting material on the TLC. What can I do?
A1: Several factors could be at play:
-
Reaction Time and Temperature: The classical Hantzsch reaction can sometimes require longer reaction times and elevated temperatures.[2] Consider increasing the reaction time or temperature, but be mindful of potential byproduct formation.
-
Catalyst: The choice of catalyst is critical. If you are using a mild catalyst, a more active one might be needed. Conversely, if you are not using a catalyst, adding a mild acid catalyst like acetic acid or a Lewis acid could be beneficial.
-
Purity of Reagents: Ensure your aldehyde, β-ketoester, and ammonia source are of high purity. Impurities can inhibit the reaction. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.
Q2: I am trying to synthesize an unsymmetrical Hantzsch ester, but I am getting a mixture of products. How can I improve the selectivity?
A2: Synthesizing unsymmetrical Hantzsch esters is challenging due to the competitive formation of two symmetrical byproducts. A stepwise approach is often more successful:
-
First, perform a Knoevenagel condensation between the aldehyde and the first β-ketoester.
-
Isolate and purify the resulting α,β-unsaturated carbonyl compound.
-
In a separate step, react the purified Knoevenagel adduct with the second, different β-ketoester and the ammonia source.
Q3: Can I use water as a solvent for the Hantzsch reaction?
A3: Yes, in recent years, there has been a significant push towards greener synthetic methods, and the Hantzsch reaction has been successfully performed in water, often with the aid of surfactants or under elevated temperature and pressure.[2] These methods can offer advantages in terms of safety, cost, and environmental impact.
Q4: How can I effectively monitor the progress of my Hantzsch reaction by TLC?
A4:
-
Spotting: On a TLC plate, spot your starting materials (aldehyde and β-ketoester) as references alongside a spot of your reaction mixture.
-
Eluent: A good starting eluent is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate (e.g., 7:3 or 8:2 hexane:ethyl acetate). Adjust the ratio to achieve good separation. The desired 1,4-DHP product is typically a bright yellow spot and is less polar than the starting materials.
-
Visualization: Visualize the plate under UV light. The 1,4-DHP products are often fluorescent. You can also use an iodine chamber for visualization.
-
Interpretation: As the reaction progresses, you should see the spots corresponding to the starting materials diminish and the spot for the product intensify. The appearance of new spots may indicate byproduct formation.[1]
References
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111. [Link]
-
Giraldo, J., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(1), 1-18. [Link]
-
Sharma, M., & Kumar, R. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170223. [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
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jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
Ferreira, S. B., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Catalysts, 13(3), 419. [Link]
-
Yadav, P., & Singh, A. (2021). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Journal of Scientific Research, 65(2), 87-91. [Link]
-
Bosica, G., & Abdilla, R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2888-2897. [Link]
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Validation & Comparative
A Comparative Analysis of Pyridazinone Isomers' Biological Activity: A Guide for Researchers
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile framework for the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and cardiovascular disorders.[1][2] The biological activity of pyridazinone derivatives is profoundly influenced by their isomeric form, including the position of the carbonyl group on the pyridazine ring and the arrangement of various substituents.
This guide provides an in-depth comparative analysis of the biological activities of pyridazinone isomers, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will explore how subtle changes in isomeric structure can lead to significant differences in pharmacological effects, offering insights for researchers, scientists, and drug development professionals.
The Pyridazinone Core: Structural Isomerism and Its Implications
The fundamental pyridazinone structure can exist in different isomeric forms, primarily distinguished by the position of the carbonyl group. The most commonly studied isomers are 3(2H)-pyridazinone and, to a lesser extent, 4(1H)-pyridazinone.
Caption: Core structures of 3(2H)-pyridazinone and 4(1H)-pyridazinone.
The majority of biologically active pyridazinone derivatives are based on the 3(2H)-pyridazinone core.[3][1][4] This prevalence is likely due to its synthetic accessibility and the favorable orientation of its functional groups for interacting with biological targets.[1]
Positional isomerism of substituents on the pyridazinone ring is another critical determinant of biological activity. The differential effects of placing a substituent at the C4, C5, or C6 position can drastically alter a compound's potency and selectivity.
Comparative Biological Activities of Pyridazinone Isomers
The following sections compare the anticancer, anti-inflammatory, and enzyme inhibitory activities of pyridazinone isomers, supported by experimental data.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways in cancer cell proliferation and survival.[5]
Comparative Efficacy of Positional Isomers:
While direct head-to-head comparisons of simple isomeric pyridazinones are not extensively documented, structure-activity relationship (SAR) studies of various derivatives provide valuable insights into the influence of substituent positioning. For instance, in a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, the nature and position of the substituent on the 6-aryl ring significantly impacted anticancer activity.[6]
| Compound/Isomer | Cancer Cell Line | Biological Activity (GI50 µM) | Reference |
| Compound 2g (6-(4-chlorophenyl) derivative) | HL-60 (TB) (leukemia) | < 2 | [6] |
| SR (leukemia) | < 2 | [6] | |
| NCI-H522 (non-small-cell lung cancer) | < 2 | [6] | |
| BT-549 (breast cancer) | < 2 | [6] |
This data highlights the potent anticancer activity achieved with a specific substitution pattern at the C6 position. The high potency of the 6-(4-chlorophenyl) isomer suggests that this position is critical for interaction with the biological target.
Mechanism of Action: VEGFR-2 Inhibition
A common mechanism of anticancer action for pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazinone isomers.
Anti-inflammatory Activity
The pyridazinone scaffold is a well-established pharmacophore for the development of anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Comparative Efficacy of Isomers: COX-2 Inhibition
A primary mechanism of anti-inflammatory action for pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[10]
| Compound/Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5a | >100 | 0.77 | >129.87 | [6] |
| Compound 5f | >100 | 1.89 | >52.91 | [6] |
| Celecoxib (Reference) | 15 | 0.08 | 187.5 | [11] |
The data demonstrates that pyridazinone derivatives can be highly selective COX-2 inhibitors. The specific substitutions on the pyridazinone ring in compounds 5a and 5f lead to potent and selective inhibition of COX-2, highlighting the importance of the substitution pattern for achieving desired pharmacological activity.
Mechanism of Action: NF-κB Inhibition
Another key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[12]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of pyridazinone isomers.
Enzyme Inhibitory Activity
The versatility of the pyridazinone scaffold extends to the inhibition of various other enzymes implicated in disease.
Monoamine Oxidase B (MAO-B) Inhibition:
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases.[13]
| Compound/Isomer | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| TR16 | >40 | 0.17 | >235.29 | [13] |
| TR2 | 22.94 | 0.27 | 84.96 | [13] |
The high selectivity of compound TR16 for MAO-B demonstrates the potential for fine-tuning the pharmacological profile of pyridazinone derivatives through specific substitutions.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyridazinone isomers.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.[14][15]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridazinone isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone isomers in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory activity of compounds against the VEGFR-2 kinase.[16][17][18]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Pyridazinone isomer stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add kinase buffer, the pyridazinone isomer at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Add ATP and substrate to initiate the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value.
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme.[3][19][20]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Pyridazinone isomer stock solutions (in DMSO)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the pyridazinone isomer at various concentrations in the assay buffer containing heme for 15 minutes at room temperature.
-
Initiate Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubate: Incubate the plate at 37°C for 10 minutes.
-
Detect Product Formation: Add the fluorometric probe and measure the fluorescence (e.g., Ex/Em = 535/590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value.
Conclusion
The isomeric form of pyridazinone-based compounds is a critical factor that dictates their biological activity. Both the position of the carbonyl group in the core structure and the placement of substituents on the ring significantly influence their potency and selectivity as anticancer, anti-inflammatory, and enzyme inhibitory agents. The structure-activity relationships discussed in this guide, supported by quantitative data and detailed experimental protocols, provide a valuable resource for the rational design of novel pyridazinone isomers with enhanced therapeutic potential. Further systematic comparative studies of fundamental pyridazinone isomers are warranted to deepen our understanding of this versatile scaffold and accelerate the development of new and effective medicines.
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- Abdel-Aziz, M., et al. (2021). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 115, 105234.
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The Evolving Landscape of Tetrahydropyridazine Analogs: A Comparative Guide to Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
The tetrahydropyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the exploration of a diverse array of analogs with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of tetrahydropyridazine analogs, offering insights into the key structural modifications that govern their potency and selectivity across various therapeutic targets.
Introduction to the Tetrahydropyridazine Scaffold: A Versatile Pharmacophore
Tetrahydropyridazines, and their closely related oxidized counterparts, dihydropyridazinones and pyridazinones, possess a unique combination of features that make them attractive for drug design. The presence of two nitrogen atoms offers multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The partially saturated ring system allows for a range of conformational possibilities, enabling a fine-tuning of the molecule's three-dimensional shape to fit specific binding pockets.
The core of SAR studies for this class of compounds lies in understanding how substitutions at various positions on the tetrahydropyridazine ring influence biological activity. Key areas of modification typically include the nitrogen atoms (N1 and N2) and the carbon atoms of the ring, particularly at positions 3, 4, 5, and 6.
Comparative SAR Analysis Across Therapeutic Areas
The versatility of the tetrahydropyridazine scaffold is evident in the diverse range of biological activities exhibited by its analogs. This section compares the SAR of tetrahydropyridazine derivatives across several key therapeutic areas.
Cardiovascular Agents: Modulators of Cardiac Function
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as cardiotonic agents.[1][2] These compounds often act as inhibitors of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction.
A general SAR trend for pyridazinone-based cardiotonic agents indicates that the presence of a 6-phenyl group is often crucial for activity. Modifications on this phenyl ring, as well as substitutions on the pyridazinone core, significantly impact potency.
Key SAR Insights for Cardiotonic Activity:
-
Substitution at the 6-position: A phenyl group at this position is a common feature of active compounds.
-
Substitution on the 6-phenyl ring: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, compounds with specific substitutions like dichloro and amino-methyl on a benzamide moiety attached to the phenyl ring showed clear cardiotonic effects.[1]
-
Substitution at the N2-position: The nature of the substituent on the nitrogen at position 2 can influence both potency and selectivity.
Table 1: Comparative Activity of Cardiotonic Tetrahydropyridazinone Analogs [1]
| Compound ID | R1 (at position 4) | R2 (on phenyl at position 6) | Cardiotonic Effect |
| 1c | -CH3 | 4'-(2,3-dichlorobenzamido) | Active |
| 1d | -CH3 | 4'-(4-amino-3-methylbenzamido) | Active |
| 2a | H | 4'-(3-methyl-4-nitrobenzamido) | Active |
| 2d | H | 4'-(4-amino-3-methylbenzamido) | Active |
The data suggests that the nature and position of substituents on the benzamide ring attached to the 6-phenyl group are critical for cardiotonic activity.
Anticancer Agents: Targeting Cell Proliferation
The tetrahydropyridazine scaffold has also been explored for the development of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell cycle progression.
For instance, a series of 3-oxo-2,3-dihydropyridazine derivatives were designed as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK), a potential target in T-cell leukemia.[2]
Key SAR Insights for ITK Inhibition: [2]
-
Substituents influencing potency: The presence of a 3,5-difluorophenyl group and a furan-2-ylmethyl group contributed to higher potency.
-
Substituents influencing selectivity: A 3-fluorophenyl group was associated with improved selectivity for ITK over other kinases like Bruton's tyrosine kinase (BTK).
Table 2: Comparative Activity of Dihydropyridazine Analogs as ITK Inhibitors [2]
| Compound ID | Key Substituents | ITK IC50 (µM) | BTK Inhibition |
| 9 | 3-fluorophenyl | 0.87 | No measurable inhibition |
| 22 | 3,5-difluorophenyl, furan-2-ylmethyl | 0.19 | Partial inhibition |
This comparison highlights the delicate balance between potency and selectivity, which can be modulated by subtle changes in the substitution pattern.
Antimicrobial Agents: Combating Bacterial and Fungal Infections
Derivatives of the pyridazine nucleus have demonstrated promising antimicrobial activity. The SAR in this area often focuses on the introduction of various heterocyclic moieties to the pyridazine core.
A study on novel pyridazine derivatives incorporated with triazole, thiazolidine, imidazolidine, oxazine, and quinazoline moieties revealed that many of these compounds exhibited potent to weak antimicrobial activity.[3] Another study highlighted that in the pyrrolopyridazine series, saturated or partially saturated compounds often display stronger activity than their aromatic counterparts, with selectivity against different microbial strains. For example, saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans.[4]
Key SAR Insights for Antimicrobial Activity:
-
Hybridization with other heterocycles: Incorporating other heterocyclic rings can enhance antimicrobial potency.
-
Degree of saturation: Increased saturation of the pyridazine ring can lead to enhanced activity against specific microbes.[4]
-
Nature of substituents: The specific nature of the substituents and their positions on the pyridazine ring play a crucial role in determining the spectrum and potency of antimicrobial action.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of tetrahydropyridazine analogs often involves multi-step reaction sequences. A common approach for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives is outlined below.
General Synthetic Protocol for 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones[1]
-
Step 1: Friedel-Crafts Acylation: Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a 4-oxo-4-phenylbutanoic acid.
-
Step 2: Cyclization with Hydrazine: The resulting keto-acid is then cyclized by reacting with hydrazine hydrate to form the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core.
-
Step 3: Further Derivatization: The core structure can be further modified, for example, by nitration of the phenyl ring, followed by reduction to an amine, and subsequent acylation to introduce various benzamide moieties.
Caption: General workflow for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone analogs.
Biological Evaluation: Cardiotonic Activity Assay (Straub's Perfusion Method)[1]
-
Preparation: Isolate the heart of a frog and cannulate the sinus venosus.
-
Perfusion: Perfuse the heart with a Ringer solution.
-
Drug Administration: Introduce the test compounds at various concentrations into the perfusion fluid.
-
Measurement: Record the changes in the force and rate of heart contractions using a kymograph or a modern data acquisition system.
-
Analysis: Compare the effects of the test compounds to a standard cardiotonic agent (e.g., levosimendan) and a vehicle control.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key pharmacophoric features and SAR trends for different classes of tetrahydropyridazine analogs.
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A Comparative Guide to the In Vitro Evaluation of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate Derivatives
Introduction: The Versatile Pyridazinone Scaffold
In the landscape of medicinal chemistry, the pyridazine and pyridazinone core structures represent a "wonder nucleus" due to the vast array of pharmacological activities their derivatives exhibit.[1] These heterocyclic compounds are foundational to drugs with applications ranging from cardiovascular treatment to anti-inflammatory, antimicrobial, and anticancer therapies.[1][2] The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold, in particular, serves as a crucial pharmacophore for developing novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to compounds with highly specific biological activities.
This guide provides an in-depth comparison of the in vitro testing methodologies used to evaluate these derivatives. We will delve into the experimental data for their most prominent biological activities—anticancer and antimicrobial—and provide detailed, field-proven protocols to ensure reproducible and reliable results. Our focus is not just on the "how," but the "why," offering insights into the causality behind experimental choices to empower researchers in their drug discovery efforts.
Part 1: Comparative Analysis of Biological Activities
The true potential of a chemical scaffold is revealed through rigorous biological testing. For tetrahydropyridazine derivatives, the primary areas of investigation are their efficacy against cancer cells and pathogenic microbes.
A. Anticancer and Cytotoxic Activity
A significant body of research highlights the potent anticancer properties of pyridazinone-based derivatives.[3][4][5] These compounds often exert their effects by targeting key cellular processes, leading to cell death in malignant cell lines.
Primary Screening Method: The MTT Assay The cornerstone for assessing the cytotoxic potential of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric method is both sensitive and reliable for quantifying cell viability.[6]
-
Principle of Causality: The assay's logic is rooted in cellular metabolism. In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, actively cleave the yellow tetrazolium salt (MTT) into insoluble, dark purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of metabolically active, living cells.[6] A reduction in the purple color, measured spectrophotometrically, indicates a loss of cell viability, thereby quantifying the compound's cytotoxic effect.
Comparative Cytotoxicity Data (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a critical parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. The table below presents illustrative IC₅₀ values for hypothetical derivatives against a panel of common human cancer cell lines, demonstrating how data is structured for comparative analysis.
| Derivative ID | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |
| PDZ-A1 | 7.2 | 10.5 | 15.1 | 4.8 |
| PDZ-A2 | 3.5 | 5.1 | 8.9 | 1.7 |
| PDZ-A3 | >50 | >50 | 45.8 | 32.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 0.5 |
| Data is representative and compiled for illustrative purposes based on typical results for novel heterocyclic compounds.[7][8][9][10] |
Mechanisms of Action: Inducing Apoptosis Beyond simple cytotoxicity, understanding how these compounds kill cancer cells is paramount. Many pyridazinone derivatives induce apoptosis, or programmed cell death.[2] This is often triggered by disrupting mitochondrial function, generating reactive oxygen species (ROS), and activating caspase cascades.[2] Some derivatives have also been shown to inhibit key enzymes involved in tumor growth and vascularization, such as VEGFR-2.[3]
B. Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridazine derivatives have emerged as a promising class of compounds.[3][11] They exhibit a broad spectrum of activity against both bacteria and fungi.
Primary Screening Method: Broth Microdilution The gold-standard method for quantifying antimicrobial potency is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC).
-
Principle of Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This assay directly measures the bacteriostatic or fungistatic effect of a compound by challenging a standardized inoculum of microbes with a serial dilution of the test derivative. The absence of turbidity (cloudiness) in the wells indicates growth inhibition.
Comparative Antimicrobial Data (MIC Values) The table below illustrates how MIC data for novel pyridazinone derivatives is presented, comparing their potency against clinically relevant microbial strains.
| Derivative ID | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PDZ-B1 | 16 | 32 | 64 | 32 |
| PDZ-B2 | 4 | 8 | 16 | 8 |
| PDZ-B3 | 8 | 16 | 32 | 16 |
| Gentamicin | 0.5 - 4 | 0.5 - 4 | 0.5 - 4 | N/A |
| Ketoconazole | N/A | N/A | N/A | 0.25 - 8 |
| Data compiled from multiple sources for illustrative purposes.[3][11][12] |
Part 2: Self-Validating Experimental Protocols
A protocol is only as good as its reproducibility. The following methodologies are designed to be self-validating systems, with integrated controls to ensure the integrity of the data.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and calculate the required volume for a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6] Include wells for "medium only" blanks.
-
Causality: Seeding within this density range ensures that cells are not confluent by the end of the experiment, which would inhibit growth and confound the results.
-
-
Adherence and Treatment:
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach firmly.[6]
-
Prepare serial dilutions of your tetrahydropyridazine derivatives in complete culture medium.
-
After 24 hours, carefully aspirate the old medium and add 100 µL of fresh medium containing the various compound concentrations.[6]
-
Trustworthiness: It is critical to include proper controls:
-
Untreated Control: Cells in fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This validates that the solvent itself is not causing cytotoxicity.[6]
-
-
-
Compound Incubation:
-
Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours), depending on the expected mechanism of action.
-
-
MTT Incubation and Solubilization:
-
After the treatment period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells metabolize the MTT, forming visible purple formazan crystals.[6]
-
Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).
-
Subtract the background absorbance from the "medium only" wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining antibacterial and antifungal susceptibility.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 50 or 100 µL.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in broth to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Causality: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while one that is too sparse can lead to falsely low MICs.
-
-
Inoculation and Controls:
-
Add an equal volume of the standardized inoculum to each well containing the diluted compound, bringing the final volume to 100 or 200 µL.
-
Trustworthiness: Set up essential controls in separate wells:
-
Growth Control: Inoculum in broth without any compound (should show turbidity).
-
Sterility Control: Broth only, without inoculum (should remain clear).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.[3]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.
-
Conclusion and Future Outlook
The Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate scaffold is a fertile ground for the development of novel therapeutics. The in vitro testing paradigms detailed in this guide—primarily cytotoxicity and antimicrobial susceptibility assays—form the essential first step in characterizing the biological potential of its derivatives. Comparative analysis using standardized, self-validating protocols allows for the clear identification of lead compounds with potent and selective activity.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Structure-activity relationship (SAR) studies, which correlate specific chemical modifications with changes in biological activity, will be crucial for optimizing potency and reducing off-target effects.[4][12] Ultimately, the compounds that demonstrate significant efficacy and selectivity in these in vitro models will become prime candidates for advancement into preclinical in vivo studies.
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A Senior Application Scientist's Guide to Benchmarking Novel Antimicrobial Compounds: The Case of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Introduction: The Quest for New Antimicrobials
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Heterocyclic compounds are a cornerstone of many established drug classes, and pyridazine derivatives, in particular, have garnered significant interest for their diverse biological activities. This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds, using Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate as a representative candidate. While specific data for this exact molecule is not yet broadly published, its structural elements are present in other biologically active molecules, making it a compelling subject for antimicrobial screening.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It will provide not just the "how" but also the "why" behind the experimental design, ensuring a robust and scientifically sound evaluation of a novel compound's potential against established antibiotics. We will delve into the selection of appropriate benchmarks, detailed experimental protocols, and the interpretation of the resulting data.
Part 1: Foundational Strategy - Selecting Benchmarks and Pathogens
A meaningful comparison hinges on the judicious selection of both the established drugs to compare against and the clinically relevant pathogens to test.
Justification for Benchmark Antibiotic Selection
The chosen benchmark antibiotics should represent a variety of mechanisms of action and spectra of activity to provide a comprehensive understanding of the novel compound's relative strengths and weaknesses.[3][4] A well-rounded panel would include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[5] Its inclusion provides a benchmark for activity against a wide range of both Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It is a critical agent against methicillin-resistant Staphylococcus aureus (MRSA) and serves as a benchmark for activity against this important class of pathogens.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is primarily used against Gram-negative bacteria and provides a benchmark for bactericidal activity.
-
Erythromycin: A macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] It is effective against many Gram-positive bacteria and some Gram-negative bacteria.
Rationale for Bacterial Strain Selection
The panel of bacterial strains should include representatives of both Gram-positive and Gram-negative bacteria, ideally encompassing both reference strains and clinically relevant isolates. The following are recommended as a starting point:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin infections, pneumonia, and bloodstream infections. This strain is a standard for susceptibility testing.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a major cause of urinary tract infections, gastrointestinal infections, and sepsis.[6] This is a quality control strain for antimicrobial susceptibility testing.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative bacterium known for its intrinsic resistance to many antibiotics and a common cause of hospital-acquired infections.
-
Enterococcus faecalis (ATCC 29212): A Gram-positive bacterium that can cause urinary tract infections, endocarditis, and wound infections, and is known for its resistance to multiple antibiotics.
Part 2: Core Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a recognized authority in antimicrobial susceptibility testing.[7][8][9][10]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a widely accepted and standardized technique.[13]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate and benchmark antibiotics in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Protocol:
-
Following MIC Determination: Use the results from the MIC assay.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial effect over time, further characterizing the bactericidal or bacteriostatic nature of the compound.[17][18][19]
Experimental Workflow for Time-Kill Assay
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
This document provides essential safety and logistical information for the proper disposal of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. As a heterocyclic compound incorporating a hydrazine-like moiety, this chemical intermediate requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles and regulatory standards.
Hazard Assessment and Risk Analysis: A Proactive Approach
A specific Safety Data Sheet (SDS) for Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is not consistently available. Therefore, a comprehensive hazard assessment must be inferred from its parent compound, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and structurally related pyridazine and hydrazine derivatives.[1][2][3] This proactive analysis is the cornerstone of a self-validating safety protocol.
The parent carboxylic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Furthermore, the tetrahydropyridazine ring is a cyclic hydrazine derivative. Hydrazines as a class are recognized by the Environmental Protection Agency (EPA) as hazardous, with many derivatives exhibiting toxicity and potential carcinogenicity.[2][6][7] Consequently, Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate must be managed as a hazardous substance.
| Inferred Hazard | GHS Classification (Anticipated) | Rationale & Authoritative Source |
| Skin Irritation | Category 2 (H315) | Based on the parent carboxylic acid, which causes skin irritation.[3][4][5] |
| Serious Eye Irritation | Category 2 (H319) | Based on the parent carboxylic acid, which causes serious eye irritation.[3][4][5] |
| Respiratory Irritation | STOT SE Category 3 (H335) | May cause respiratory irritation, a known hazard of the parent compound.[3][5] |
| Toxicity Hazard | Acute Toxicity (Suspected) | The hydrazine moiety is associated with toxicity if swallowed, inhaled, or in contact with skin.[2][7] |
Under the Resource Conservation and Recovery Act (RCRA), the laboratory that generates this chemical waste is legally responsible for its management from "cradle-to-grave."[8][9] This guide provides the framework to meet that obligation.
Personnel Protection and Engineering Controls
To mitigate the risks identified above, a combination of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.
| Equipment | Specification | Justification |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation.[5][10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, preventing potential irritation and absorption.[10][11] Gloves must be inspected before use.[12] |
| Body Protection | Standard laboratory coat. | Minimizes contact with clothing and exposed skin.[13] |
| Respiratory Protection | Not typically required if used within a fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[1][4] |
Engineering Control: All handling and preparation for disposal of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate should be conducted within a certified chemical fume hood.[1][13] This is the primary engineering control to prevent inhalation of any dust or aerosols, addressing the respiratory irritation hazard.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, documented procedure. Ad-hoc disposal is a significant source of laboratory accidents and regulatory non-compliance.
Step 1: Waste Identification and Segregation
All materials that have come into contact with Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate must be classified as hazardous waste.[14] This includes:
-
Surplus or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.[1]
-
Contaminated labware that cannot be effectively decontaminated.
Causality: Proper identification is the first step in the RCRA framework.[15] Failing to identify all waste streams can lead to improper disposal and environmental contamination.
Step 2: Waste Collection
Carefully transfer all identified waste into a designated hazardous waste container.[1]
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents.[16]
Step 3: Container Management and Storage
Properly label the hazardous waste container immediately upon adding the first quantity of waste.[16] The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate."
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Toxic").
Keep the container tightly closed at all times, except when adding waste.[5][16] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[14]
Causality: Federal regulations require specific labeling and storage conditions to ensure safety and provide critical information for emergency responders and waste disposal personnel.[9][16]
Step 4: Final Disposal Coordination
Once the container is full or the accumulation time limit is reached (per your institution's policy), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Complete all required paperwork, such as a hazardous waste manifest, to track the waste to its final disposal facility.[15]
The most common and accepted final disposal method for this type of chemical is high-temperature incineration in a licensed facility.[17][18]
Caption: Standard workflow for the safe disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is critical to ensure safety.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]
-
Don PPE: Before addressing the spill, don the full set of PPE as described in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep it up, avoiding dust generation.[12] For a liquid spill, cover and contain it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][7]
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Decision workflow for responding to a chemical spill.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical down the drain.[4][14] Its potential environmental effects are not fully known, and it may be harmful to aquatic life.[2]
-
DO NOT dispose of this chemical or its contaminated materials in the regular solid waste (trash).[14] This is illegal for hazardous waste and poses a risk to custodial staff and the environment.
-
DO NOT attempt to perform chemical neutralization without a validated procedure and approval from your EHS department. Reactions involving hydrazine derivatives can be unpredictable and may produce more hazardous byproducts.[7]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate in a manner that prioritizes safety, demonstrates scientific integrity, and complies with all relevant regulations.
References
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Available at: [Link]
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Defense Technical Information Center (DTIC). (1987). Safety and Handling of Hydrazine. Available at: [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link]
-
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A Senior Application Scientist's Guide to Handling Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical protocols for handling Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of research, and environmental compliance.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the methyl ester is not available, data from the parent compound, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and structurally similar molecules provide a clear hazard profile. The compound should be treated as a hazardous substance, with primary risks associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]
Globally Harmonized System (GHS) Classification
The hazard profile, based on data from closely related compounds, mandates the following classifications under GHS.[2][3][4][5]
| Pictogram | GHS Classification | Hazard Statement |
| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation[2][3][4][5] |
| Warning | Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][3][4][5] |
| Warning | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2][3][4][5] |
Causality of Hazards : The pyridazinone ring system and associated functional groups are known to be biologically active, which underlies their utility in drug development but also necessitates caution.[6][7] Irritation responses are likely due to the chemical's interaction with biological membranes and proteins upon contact.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.
Primary Engineering Control: Chemical Fume Hood All handling of solid Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate and its solutions must be performed in a certified chemical fume hood.[1] This is critical to mitigate the risk of inhaling dust or aerosols, directly addressing the H335 respiratory irritation hazard.[8]
Personal Protective Equipment (PPE) Protocol PPE is not a substitute for safe work practices but a crucial final barrier. The following PPE is required for all tasks involving this compound.
| Task | Required PPE | Rationale and Best Practices |
| All Handling | Eye Protection: ANSI Z87.1-compliant chemical splash goggles.[9][10] | Protects against splashes and dust, addressing the H319 serious eye irritation hazard. A face shield worn over goggles is required when there is a significant splash risk.[10][11] |
| Hand Protection: Chemical-resistant nitrile gloves.[1][9] | Provides a barrier against skin contact to prevent irritation (H315). Gloves must be inspected before use and changed immediately upon contamination.[9] Wash hands thoroughly after glove removal. | |
| Body Protection: Flame-resistant lab coat and full-length pants.[10] | Protects skin from accidental contact and spills. The lab coat should be fully buttoned.[10] | |
| Foot Protection: Closed-toe, closed-heel shoes.[10] | Prevents exposure from spills that reach the floor. | |
| Handling Solids | Respiratory Protection: NIOSH-approved respirator.[9][12] | Required if there is a potential to generate dust or aerosols outside of a fume hood. Use is subject to institutional training and fit-testing programs.[9][13] |
Standard Operating Procedures for Safe Handling
Adherence to a systematic workflow minimizes risk during routine laboratory operations.
Caption: Workflow for handling Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Step-by-Step Protocol:
-
Preparation : Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes). Don your lab coat and safety goggles.[10]
-
Information Review : Consult this guide and any available institutional chemical safety resources.
-
Work Area Setup : Assemble all necessary equipment (glassware, spatulas, solvents, waste containers) inside the chemical fume hood to minimize traffic in and out of the containment area.[8]
-
Handling : When weighing the solid, use anti-static weigh paper or a tared container to prevent dispersal of dust.
-
Storage : Keep the primary container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.[1][3][12]
-
Cleanup : Decontaminate all non-disposable equipment that has come into contact with the chemical.[1] All contaminated disposable items (e.g., gloves, pipette tips, weigh paper) must be disposed of as hazardous waste.[1]
Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[4][14]
-
Eye Contact : Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][4] Seek immediate medical attention.[3]
-
Inhalation : Move the affected individual to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[3][15]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and then have the person drink plenty of water.[3][4] Seek immediate medical attention.[4]
Chemical Spill Response
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Procedure (Minor Spill):
-
Alert & Evacuate : Immediately alert others in the area and restrict access.[13]
-
Ventilate : Ensure the fume hood is operating or ventilate the area.[13]
-
Protect : Don appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat. Consider a respirator if dealing with a powder spill.[13]
-
Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in to prevent spreading.[1][13][14]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[13][16] Avoid creating dust.[16]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[1] Dispose of all cleaning materials as hazardous waste.[13]
-
Report : Report the incident to your supervisor and relevant safety office.[13]
For major spills, evacuate the area immediately and contact your institution's emergency response team.[17]
Waste Management & Disposal
Proper disposal is a legal and ethical requirement to protect our environment. All waste containing Methyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate must be treated as hazardous waste.[1][16]
Waste Disposal Workflow
Caption: Step-by-step process for compliant chemical waste disposal.
Disposal Protocol:
-
Waste Identification : All materials contaminated with the compound, including excess reagent, contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be classified as hazardous waste.[16]
-
Container : Use a designated, leak-proof, and sealable container clearly labeled "Hazardous Waste" and listing the full chemical name.[1][13]
-
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]
-
Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Disposal must be conducted by a licensed chemical destruction facility in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][16][18]
-
Prohibition : Never dispose of this chemical down the drain or in the regular trash.[8][16]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
